molecular formula C16H10F3N3O2 B12168482 3-methyl-4-oxo-N-(3,4,5-trifluorophenyl)-3,4-dihydrophthalazine-1-carboxamide

3-methyl-4-oxo-N-(3,4,5-trifluorophenyl)-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B12168482
M. Wt: 333.26 g/mol
InChI Key: BZKHWROSZNZHFE-UHFFFAOYSA-N
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Description

3-methyl-4-oxo-N-(3,4,5-trifluorophenyl)-3,4-dihydrophthalazine-1-carboxamide is a synthetic organic compound that belongs to the class of phthalazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-N-(3,4,5-trifluorophenyl)-3,4-dihydrophthalazine-1-carboxamide typically involves the condensation of a phthalic anhydride derivative with an appropriate amine. The reaction conditions may include:

    Solvent: Common solvents like ethanol, methanol, or acetonitrile.

    Catalyst: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Reactions are often carried out at elevated temperatures (e.g., 80-120°C).

Industrial Production Methods

Industrial production methods would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Specific details would depend on the scale and desired application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the dihydrophthalazine ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluorophenyl group may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary, but common reagents include halogens, nucleophiles, or electrophiles.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-methyl-4-oxo-N-(3,4,5-trifluorophenyl)-3,4-dihydrophthalazine-1-carboxamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine Derivatives: Other compounds in this class may include 4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives with different substituents.

    Trifluorophenyl Compounds: Compounds with similar trifluorophenyl groups but different core structures.

Uniqueness

The unique combination of the phthalazine core with the trifluorophenyl group and specific substituents may confer distinct biological or chemical properties, making it valuable for specific applications.

Properties

Molecular Formula

C16H10F3N3O2

Molecular Weight

333.26 g/mol

IUPAC Name

3-methyl-4-oxo-N-(3,4,5-trifluorophenyl)phthalazine-1-carboxamide

InChI

InChI=1S/C16H10F3N3O2/c1-22-16(24)10-5-3-2-4-9(10)14(21-22)15(23)20-8-6-11(17)13(19)12(18)7-8/h2-7H,1H3,(H,20,23)

InChI Key

BZKHWROSZNZHFE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC(=C(C(=C3)F)F)F

Origin of Product

United States

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